molecular formula C18H17NO7 B12342084 (2S)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

(2S)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12342084
M. Wt: 359.3 g/mol
InChI Key: PHFXRWNRHDASFI-VYRBHSGPSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a benzyloxycarbonyl group, and a hydroxypropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Hydroxypropanoic Acid Backbone: This step involves the reaction of the intermediate with glycidol under basic conditions to form the hydroxypropanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl-protected amino acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can protect the amino group, allowing for selective reactions at other sites. The hydroxypropanoic acid backbone can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid: Similar structure but lacks the benzyloxycarbonyl and hydroxypropanoic acid groups.

    3-(Benzo[d][1,3]dioxol-5-yl)propionic acid: Similar structure but lacks the benzyloxycarbonyl group.

    3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester: Similar structure but in ester form.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional protection and reactivity options, and the hydroxypropanoic acid backbone, which enhances its potential interactions and bioactivity.

Properties

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

(2S)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t15-,16?/m0/s1

InChI Key

PHFXRWNRHDASFI-VYRBHSGPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C([C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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